molecular formula C17H14BrFN2O2 B2825987 1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione CAS No. 473705-03-2

1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B2825987
CAS No.: 473705-03-2
M. Wt: 377.213
InChI Key: UWEVBSBQODOKFG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-2,5-dione class, characterized by a five-membered lactam ring with two ketone groups. The structure features a 2-bromo-4-methylphenyl substituent at position 1 and a 4-fluorophenylamino group at position 3 (Figure 1). These substituents impart distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O2/c1-10-2-7-15(13(18)8-10)21-16(22)9-14(17(21)23)20-12-5-3-11(19)4-6-12/h2-8,14,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEVBSBQODOKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-bromo-4-methylphenyl group: This step often involves a halogenation reaction, where a bromine source is used to introduce the bromo group.

    Attachment of the 4-fluorophenylamino group: This can be accomplished through a nucleophilic substitution reaction, where the amino group is introduced using a suitable fluorinated precursor.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound can be used in biochemical studies to investigate its interactions with biological molecules and its potential as a bioactive agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Effects

Compound Name Position 1 Substituent Position 3 Substituent Key Features
Target Compound 2-Bromo-4-methylphenyl 4-Fluorophenylamino Bromine (electron-withdrawing), fluorine (polarity), amino group (H-bonding)
1-(3-Bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione 3-Bromo-4-methylphenyl 4-Chlorophenylmethyl Chlorine (lipophilic), methyl linker (reduced steric hindrance)
1-(4-Bromophenyl)-3-(2-pyridinylsulfanyl)-2,5-pyrrolidinedione 4-Bromophenyl Pyridinylsulfanyl Sulfur (thioether linkage), pyridine (basic nitrogen)
1-(4-Fluorophenyl)-3-[(2-furylmethyl)amino]pyrrolidine-2,5-dione 4-Fluorophenyl Furylmethylamino Furan (electron-rich heterocycle), methylamino spacer
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl 4-Bromophenyloxy Acetyl (electron-withdrawing), ether linkage (rigidity)

Key Observations :

  • Halogen Effects: Bromine at position 1 (target compound) vs. 4-bromophenyl () alters steric bulk and electronic effects. Fluorine in the 4-fluorophenylamino group enhances polarity compared to chlorine in .
  • Linker Groups: The amino group in the target compound may improve hydrogen-bonding capacity compared to thioether () or methylene linkers () .

Key Insights :

  • The target compound’s synthesis likely parallels methods in and , involving brominated intermediates and coupling reactions.
  • Bromine substituents (e.g., 2-bromo vs. 4-bromo) influence reaction kinetics and regioselectivity in alkylation steps .

Discussion :

  • The 4-fluorophenylamino group in the target compound may enhance affinity for serotonin-related targets, as seen in ’s dual 5-HT$_{1A}$/SERT binders .
  • Bromine at position 2 (target) vs. 4 () could alter metabolic stability and toxicity profiles .

Physicochemical and Pharmacokinetic Properties

Table 4: Comparative Physicochemical Data

Compound Molecular Weight logP (Predicted) Solubility Melting Point
Target Compound ~375.2 ~2.8 (moderate lipophilicity) Low aqueous solubility Not reported
1-(4-Fluorophenyl)-3-[(2-furylmethyl)amino]pyrrolidine-2,5-dione 288.3 ~1.5 Moderate (polar furan group) Not reported
1-(2-Bromophenyl)-3-(isoindolinylphenyl)pyrrolidine-2,5-dione ~437.3 ~3.2 Low (bulky substituents) 136–138°C

Key Trends :

  • Bromine and fluorine substituents increase molecular weight and logP, reducing aqueous solubility .
  • Amino groups (target compound) may improve solubility via hydrogen bonding compared to thioethers or alkyl chains .

Biological Activity

1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and various substituents that may influence its biological properties.

Chemical Structure

The molecular formula of this compound is C15H14BrFN2O2C_{15}H_{14}BrFN_2O_2. The presence of bromine and fluorine atoms suggests potential interactions with biological targets, enhancing the compound's activity.

Biological Activity Overview

Research has indicated that compounds containing pyrrolidine rings often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in various studies.

Antibacterial Activity

Studies have shown that pyrrolidine derivatives can possess significant antibacterial properties. For instance, in vitro tests have demonstrated that related compounds exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . The structural features of the compound, including halogen substitutions, may play a critical role in enhancing its antibacterial activity.

Antifungal Activity

Similar to its antibacterial effects, the antifungal activity of pyrrolidine derivatives has been documented. Certain derivatives have shown effectiveness against various fungal strains, with some exhibiting complete inhibition at specific concentrations . The presence of electron-withdrawing groups like bromine and fluorine is believed to contribute to this activity.

Anticancer Properties

Pyrrolidine derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . The unique structure of this compound may enhance its efficacy against certain cancer types.

Case Studies

Several studies have focused on the biological activity of similar pyrrolidine compounds:

  • Study on Antibacterial Effects : A recent investigation evaluated the antibacterial effects of several pyrrolidine derivatives, revealing that modifications on the aromatic rings significantly influenced their activity against E. coli and S. aureus. The study highlighted a derivative similar to this compound as particularly effective due to its halogen substitutions .
  • Antifungal Activity Assessment : Another study assessed a series of pyrrolidine compounds for antifungal activity against Candida albicans. Results indicated that certain substitutions led to increased potency, suggesting that this compound could exhibit similar or enhanced effects .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Activity MIC (mg/mL) Target Organisms Notes
Antibacterial0.0039 - 0.025Staphylococcus aureus, E. coliEnhanced by halogen substitutions
AntifungalVariableCandida albicansStructure-dependent efficacy
AnticancerN/AVarious cancer cell linesInduces apoptosis; targets specific pathways

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